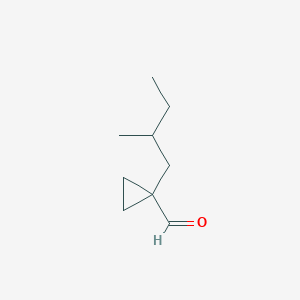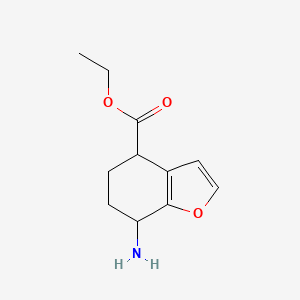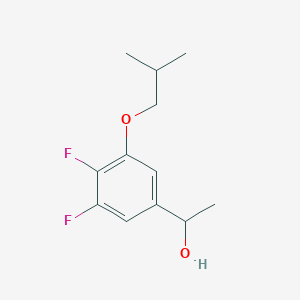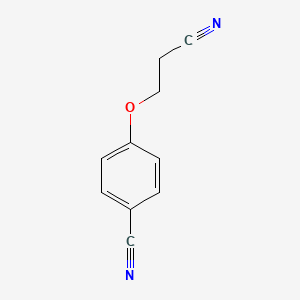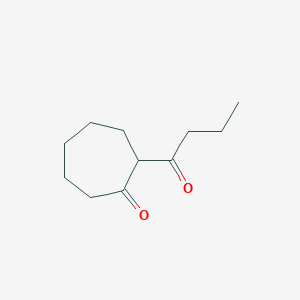
2-Butanoylcycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanoylcycloheptan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a seven-membered ring structure with a butanoyl group attached to the second carbon and a ketone functional group at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanoylcycloheptan-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptanone with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the butanoyl chloride reacts with the cycloheptanone to form the desired product.
Another method involves the use of a Grignard reagent. In this approach, cycloheptanone is first reacted with a Grignard reagent, such as butylmagnesium bromide, to form an intermediate alcohol. This intermediate is then oxidized to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanoylcycloheptan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted cycloheptanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butanoylcycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanoylcycloheptan-1-one involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the cycloheptane ring provides a rigid framework that influences its reactivity. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptanone: Similar ring structure but lacks the butanoyl group.
2-Butanoylcyclohexan-1-one: Similar structure but with a six-membered ring.
2-Butanoylcyclopentan-1-one: Similar structure but with a five-membered ring.
Uniqueness
2-Butanoylcycloheptan-1-one is unique due to its seven-membered ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where the ring size and functional groups play a crucial role in the reactivity and stability of the compound.
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2-butanoylcycloheptan-1-one |
InChI |
InChI=1S/C11H18O2/c1-2-6-10(12)9-7-4-3-5-8-11(9)13/h9H,2-8H2,1H3 |
Clé InChI |
AIJVRUSZADVTRP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1CCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






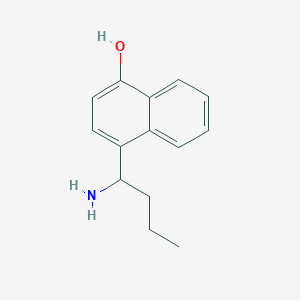

![5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13081991.png)

![2-[(4-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13081998.png)
![1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B13082001.png)
